2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is 404.19362925 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6/c1-12-24-15-4-2-3-14(15)19(25-12)29-9-7-28(8-10-29)17-11-16(20(21,22)23)26-18(27-17)13-5-6-13/h11,13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKVHKIOBGSWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS Number: 2549047-06-3) is a complex heterocyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23F3N6 |
| Molecular Weight | 404.4320 g/mol |
| IUPAC Name | 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
| SMILES | Cc1nc(N2CCN(CC2)c2nc(nc(c2)C(F)(F)F)C2CC2)c2c(n1)CCC2 |
The unique structure of this compound suggests various interactions with biological targets, which could lead to significant pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibit anticancer activity. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing piperazine and pyrimidine moieties have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's structural features indicate potential as an enzyme inhibitor. Studies on related compounds have shown significant inhibition of acetylcholinesterase (AChE) and urease, which are critical in various biological processes including neurotransmission and urea metabolism respectively .
Binding Affinity Studies
Docking studies using molecular modeling have revealed that the compound can effectively bind to specific targets such as bovine serum albumin (BSA), indicating its potential for therapeutic applications through enhanced bioavailability and distribution in vivo .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that compounds similar to 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against cancer cells compared to normal cells .
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activities of synthesized compounds containing the piperazine moiety. The study reported that certain derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
